Molecular Architecture Differentiation: Diphenylmethanol vs. Benzhydryl C3‑Substitution
The target compound incorporates a tertiary hydroxyl group at the C3‑diarylmethyl position, unlike its closest commercial comparator 3‑benzhydryl‑5‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 340319‑51‑9), which bears a benzhydryl C‑H at the analogous position . This single‑atom substitution (O vs. H) increases the molecular weight from 284.74 to 300.74 g/mol and introduces a hydrogen‑bond donor (HBD) with a predicted pKₐ (alcohol) of ~12–13, enabling additional intermolecular interactions not possible with the benzhydryl analog.
| Evidence Dimension | C3 substituent identity (H‑bond donor count; MW; polar surface area contribution) |
|---|---|
| Target Compound Data | C3 = C(OH)(Ph)₂; HBD count = 1; MW = 300.74 g/mol; tPSA contribution ~20.2 Ų |
| Comparator Or Baseline | 3‑Benzhydryl‑5‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 340319‑51‑9): C3 = CH(Ph)₂; HBD count = 0; MW = 284.74 g/mol; tPSA contribution ~0 Ų |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔHBD = +1; ΔtPSA ≈ +20.2 Ų |
| Conditions | Structural comparison based on published molecular formulas, InChI, and SMILES (Smolecule, Sigma‑Aldrich, SpectraBase databases) |
Why This Matters
The presence of a hydrogen‑bond donor directly affects solubility, permeability, and target‑binding enthalpy, making the target compound a chemically distinct entity for SAR exploration where C3‑OH engagement is hypothesized.
